N-methylpropionohydrazide
Description
N-Methylpropionohydrazide (IUPAC name: propanamide, N-methylhydrazide) is a hydrazide derivative characterized by a propionamide backbone with a methyl-substituted hydrazine group. Its molecular structure comprises a propionyl group (CH₃CH₂CO–) linked to a hydrazide (–NHNHCH₃), yielding the formula C₄H₁₀N₂O. This compound is part of the broader hydrazide family, which features applications in pharmaceutical synthesis, agrochemicals, and materials science. Hydrazides are commonly utilized as intermediates in the formation of hydrazones, semicarbazides, and heterocyclic compounds due to their nucleophilic reactivity .
Properties
Molecular Formula |
C4H10N2O |
|---|---|
Molecular Weight |
102.14 g/mol |
IUPAC Name |
N-methylpropanehydrazide |
InChI |
InChI=1S/C4H10N2O/c1-3-4(7)6(2)5/h3,5H2,1-2H3 |
InChI Key |
AWTQOFSNPYKUPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Hydrazides
Key structural differences among hydrazide derivatives lie in their substituents and backbone chains, which influence reactivity and functionality.
| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| N-Methylpropionohydrazide* | C₄H₁₀N₂O | Not provided | 102.14 | –NHNHCH₃, CH₃CH₂CO– |
| N'-Methyl-N'-phenylacetohydrazide | C₉H₁₁N₂O | 38604-70-5 | 163.20 | –NHN(CH₃)Ph, CH₃CO– |
| 3-(Dimethylamino)propanehydrazide | C₅H₁₃N₃O | 22636-79-9 | 131.18 | –NHNH(CH₂)₂N(CH₃)₂ |
| Phenylhydrazine hydrochloride | C₆H₈N₂·HCl | 59-88-1 | 144.60 | –NHNH₂Ph, HCl salt |
*Inferred structure based on nomenclature principles .
- Substituent Effects : The methyl group on the hydrazide nitrogen reduces basicity compared to unsubstituted hydrazides like phenylhydrazine, which features a phenyl group .
Physicochemical Properties and Functional Implications
- Solubility : Methyl substitution enhances solubility in organic solvents compared to phenylhydrazine, which is water-soluble as a hydrochloride salt .
- Thermal Stability: Aliphatic hydrazides like this compound are less thermally stable than aromatic derivatives (e.g., phenylhydrazine) due to weaker resonance stabilization.
- Reactivity : The methyl group reduces nucleophilicity relative to primary hydrazides, slowing condensation reactions with carbonyl compounds .
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